molecular formula C21H22BrNO4S B2544367 N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide CAS No. 852439-89-5

N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide

Cat. No.: B2544367
CAS No.: 852439-89-5
M. Wt: 464.37
InChI Key: DQCXFQHXLSEKJH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide is a complex organic compound that features a bromophenyl group, a butoxy chain, and a thiophene ring with a dioxo substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the bromophenyl and butoxy groups. The thiophene ring is then incorporated, and the final step involves the oxidation to introduce the dioxo functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the dioxo group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfone derivatives, while reduction of the dioxo group could produce hydroxylated compounds.

Scientific Research Applications

N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the thiophene ring can participate in electron transfer processes. The dioxo functionality may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-butoxy-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide
  • N-(4-fluorophenyl)-4-butoxy-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide
  • N-(4-methylphenyl)-4-butoxy-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide

Uniqueness

N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups.

Properties

IUPAC Name

N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO4S/c1-2-3-13-27-20-10-4-16(5-11-20)21(24)23(18-8-6-17(22)7-9-18)19-12-14-28(25,26)15-19/h4-12,14,19H,2-3,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCXFQHXLSEKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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